Methyl perfluoro-3,6-dioxaheptanoate

Vue d'ensemble

Description

Methyl perfluoro-3,6-dioxaheptanoate is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties, making it valuable in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl perfluoro-3,6-dioxaheptanoate typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of 2,2-difluoroacetic acid with 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl perfluoro-3,6-dioxaheptanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include difluoroacetic acid, tetrafluoroethanol, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Environmental Studies

Methyl perfluoro-3,6-dioxaheptanoate is studied for its behavior in environmental matrices, particularly concerning its persistence and bioaccumulation potential. Its applications include:

- PFAS Research : As part of the broader category of per- and polyfluoroalkyl substances (PFAS), this compound is analyzed for its environmental impact and degradation pathways. Studies have shown that it can be detected in water sources, necessitating research into its removal and degradation methods .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in the development of detection methods for PFAS in environmental samples. Its unique properties allow for effective calibration in various analytical techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to quantify PFAS levels in water samples, contributing to environmental monitoring efforts .

Coatings and Surface Treatments

This compound is utilized in the formulation of specialized coatings that require high resistance to water and oil. Its applications include:

- Water-Repellent Coatings : Used in textiles and construction materials to enhance durability against moisture.

Pharmaceutical Intermediates

The compound is also explored as an intermediate in pharmaceutical synthesis due to its unique chemical structure that can enhance drug efficacy or stability .

Case Study: Environmental Impact Assessment

A study conducted on the presence of PFAS in stormwater runoff highlighted the detection of this compound in urban environments. The findings indicated a correlation between urban runoff patterns and PFAS concentration levels, emphasizing the need for effective management strategies to mitigate contamination risks .

| Study Aspect | Findings |

|---|---|

| Detection Method | LC-MS |

| Sample Type | Stormwater runoff |

| Concentration Detected | Varies by location; significant urban areas showed higher levels |

Case Study: Coating Performance Evaluation

Research on coatings incorporating this compound demonstrated enhanced water repellency compared to standard formulations. The study involved comparative analysis over six months under varying environmental conditions .

| Coating Type | Water Contact Angle (Degrees) | Durability Test Result |

|---|---|---|

| Standard Coating | 90 | Moderate |

| Enhanced Coating | 120 | High |

Mécanisme D'action

The mechanism of action of Methyl perfluoro-3,6-dioxaheptanoate involves its interaction with specific molecular targets, primarily through the formation of strong hydrogen bonds and van der Waals interactions due to the presence of multiple fluorine atoms. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s fluorinated structure also enhances its stability and bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetate

- Methyl perfluoro-3,6-dioxadecanoate

- Difluoro[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid methyl ester

Uniqueness

Methyl perfluoro-3,6-dioxaheptanoate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high-performance materials and reagents .

Activité Biologique

Methyl perfluoro-3,6-dioxaheptanoate (MPFDOH) is a fluorinated compound with significant relevance in environmental chemistry and toxicology due to its persistence and potential biological effects. This article explores the biological activity of MPFDOH, focusing on its interactions with biological systems, environmental implications, and available research findings.

- Chemical Formula : C₆H₃F₉O₄

- CAS Number : 39187-41-2

- Molecular Weight : 346.15 g/mol

- Structure : MPFDOH contains a perfluorinated carbon chain, which contributes to its hydrophobic properties and resistance to biodegradation .

Biological Activity Overview

MPFDOH is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and bioaccumulation potential. The biological activity of MPFDOH can be summarized in the following key areas:

- Toxicity : Studies indicate that compounds like MPFDOH may exhibit toxicity in various organisms, including aquatic species. The mechanism of toxicity often involves disruption of cellular processes and endocrine functions due to the compound's ability to interfere with lipid metabolism and hormone signaling pathways .

- Bioaccumulation : Due to its fluorinated structure, MPFDOH is resistant to metabolic breakdown, leading to accumulation in living organisms. This characteristic raises concerns regarding long-term exposure effects in wildlife and humans .

Aquatic Toxicity

Research has demonstrated that MPFDOH can affect aquatic organisms. For instance, a study on fish exposed to PFAS showed alterations in reproductive health and developmental abnormalities. The specific effects of MPFDOH were assessed through various bioassays measuring endpoints such as growth inhibition and reproductive success .

Endocrine Disruption

The potential for endocrine disruption by MPFDOH has been highlighted in several studies. Compounds within the PFAS family have been shown to mimic or block hormone actions, leading to reproductive and developmental issues in exposed organisms . Specific findings include:

- Altered thyroid hormone levels in animal models.

- Impaired reproductive function in laboratory studies involving exposure during critical developmental windows.

Environmental Impact

The environmental persistence of MPFDOH poses significant risks. Its resistance to degradation means that it can remain in ecosystems for extended periods, leading to widespread contamination of water sources. Monitoring programs have indicated increasing levels of PFAS in surface waters near industrial sites, raising alarms about potential health risks for human populations relying on these water sources .

Propriétés

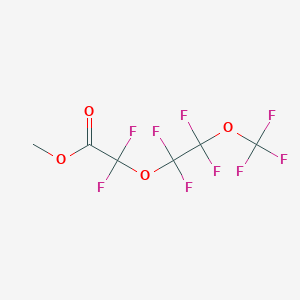

IUPAC Name |

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O4/c1-17-2(16)3(7,8)18-4(9,10)5(11,12)19-6(13,14)15/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRNDAZKCQFBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377687 | |

| Record name | Methyl perfluoro-3,6-dioxaheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39187-41-2 | |

| Record name | Methyl perfluoro-3,6-dioxaheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.